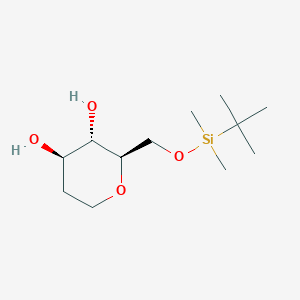
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound also features a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the TBS Protecting Group: The hydroxyl groups on the tetrahydropyran ring are then protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl groups are protected from further reactions.
Functional Group Manipulation: Additional functional group manipulations, such as oxidation or reduction, may be performed to introduce the desired substituents on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups or to reduce other functional groups.
Substitution: The TBS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane, and Swern oxidation conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The TBS protecting group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions such as hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives has shown potential for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. The presence of the TBS protecting group can influence the compound’s reactivity and stability, allowing for controlled reactions in complex synthetic pathways.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol: is similar to other tetrahydropyran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the TBS protecting group. This combination of features allows for selective reactions and functionalizations that are not possible with other similar compounds. The TBS group provides stability and protection to the hydroxyl groups, enabling complex synthetic transformations without unwanted side reactions.
特性
分子式 |
C12H26O4Si |
|---|---|
分子量 |
262.42 g/mol |
IUPAC名 |
(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxane-3,4-diol |
InChI |
InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h9-11,13-14H,6-8H2,1-5H3/t9-,10-,11+/m1/s1 |
InChIキー |
KKFGQPZYDWCKRC-MXWKQRLJSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](CCO1)O)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(CCO1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
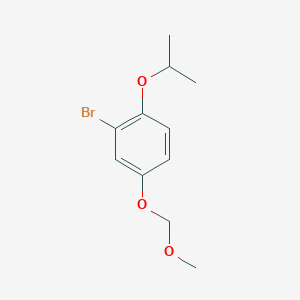
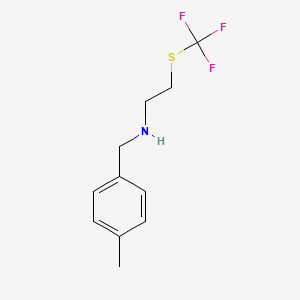

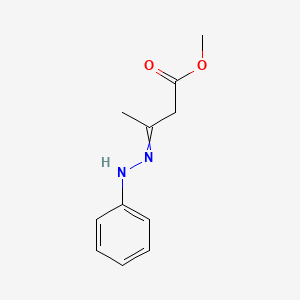


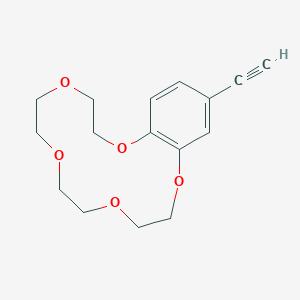
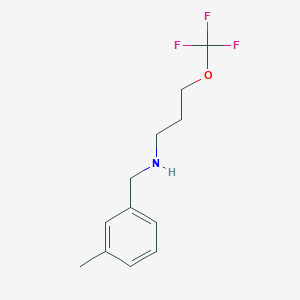
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
